n-(2-Aminophenyl)-4-((5-methoxy-1h-indazol-1-yl)methyl)benzamide

Description

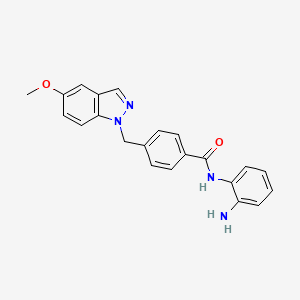

N-(2-Aminophenyl)-4-((5-methoxy-1H-indazol-1-yl)methyl)benzamide is a benzamide derivative featuring a 5-methoxyindazole moiety linked via a methylene bridge to a phenyl ring substituted with an aminophenyl group. This compound is structurally analogous to histone deacetylase (HDAC) inhibitors, particularly those incorporating benzamide scaffolds, which are critical for targeting zinc-dependent HDAC enzymes involved in epigenetic regulation and cancer therapy .

Properties

CAS No. |

920315-39-5 |

|---|---|

Molecular Formula |

C22H20N4O2 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-[(5-methoxyindazol-1-yl)methyl]benzamide |

InChI |

InChI=1S/C22H20N4O2/c1-28-18-10-11-21-17(12-18)13-24-26(21)14-15-6-8-16(9-7-15)22(27)25-20-5-3-2-4-19(20)23/h2-13H,14,23H2,1H3,(H,25,27) |

InChI Key |

ZIBOSRRZTPAWEH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(N=C2)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Aminophenyl)-4-((5-methoxy-1h-indazol-1-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.

Methoxylation: Introduction of the methoxy group on the indazole ring using methoxylating agents.

Amination: Introduction of the aminophenyl group through nucleophilic substitution reactions.

Benzamide Formation: Coupling the aminophenyl and indazole intermediates with a benzoyl chloride derivative to form the final benzamide compound.

Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aminophenyl group.

Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry:

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology and Medicine:

Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

Industry:

Material Science:

Agriculture: Investigated for use as agrochemicals or plant growth regulators.

Mechanism of Action

The mechanism of action of n-(2-Aminophenyl)-4-((5-methoxy-1h-indazol-1-yl)methyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might be related to cell signaling, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its 5-methoxyindazole core, which distinguishes it from other benzamide derivatives. Below is a comparative analysis with structurally related compounds from the evidence:

Comparison with Oxadiazole-Containing Benzamides

- Compound: N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide (Figure 18 in ) Key Differences:

- Core Heterocycle : Oxadiazole vs. indazole.

- Substituents: Naphthalenylmethyl group vs. methoxy group. Activity: The oxadiazole derivative demonstrated potent HDAC inhibition (IC~50~ = 0.8 µM), attributed to its ability to chelate zinc ions in HDAC active sites .

Comparison with Thiadiazole-Based Benzamides

- Compound: N-((5-(Substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide () Key Differences:

- Heterocycle : Thiadiazole vs. indazole.

- Functional Groups: Methyleneamino substituents vs. methoxy and aminophenyl groups. Synthesis: Microwave-assisted synthesis () achieved higher yields (~70–85%) compared to traditional reflux methods (), suggesting efficiency advantages for the target compound’s preparation.

Comparison with Benzimidazole Derivatives

- Compound : N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide ()

- Key Differences :

- Core Structure : Benzimidazole vs. indazole.

- Linker : Hydrazide vs. benzamide.

Data Table: Structural and Functional Attributes of Comparable Compounds

Biological Activity

N-(2-Aminophenyl)-4-((5-methoxy-1H-indazol-1-yl)methyl)benzamide, also known by its CAS number 920315-39-5, is a synthetic compound that exhibits significant biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(2-Aminophenyl)-4-((5-methoxy-1H-indazol-1-yl)methyl)benzamide is C22H20N4O2, with a molecular weight of approximately 350.42 g/mol. Its structure includes an aminophenyl group and a methoxy-substituted indazole ring, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H20N4O2 |

| Molecular Weight | 350.42 g/mol |

| CAS Number | 920315-39-5 |

Anti-inflammatory Effects

Research indicates that N-(2-Aminophenyl)-4-((5-methoxy-1H-indazol-1-yl)methyl)benzamide may inhibit the expression of inflammatory cytokines. This activity is significant as it suggests potential therapeutic applications in treating inflammatory diseases. The indazole moiety is particularly noted for its ability to inhibit kinases involved in inflammatory pathways, thereby reducing the overall inflammatory response in cellular models.

Anticancer Properties

The compound has shown promise in anticancer research, primarily due to its ability to interfere with critical cell signaling pathways associated with cancer progression. Preliminary studies suggest that it may inhibit specific kinases involved in tumor growth and metastasis. For instance, the indazole structure is known to exhibit inhibitory effects on various cancer cell lines, making it a candidate for further development as an anticancer agent .

The biological activity of N-(2-Aminophenyl)-4-((5-methoxy-1H-indazol-1-yl)methyl)benzamide can be attributed to its structural components:

- Indazole Moiety : Known for inhibiting various kinases that are crucial in cell signaling pathways related to cancer progression.

- Aminophenyl Group : Contributes to the compound's ability to interact with specific biological targets, enhancing its pharmacological profile.

Case Studies and Research Findings

Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines:

- Cytotoxicity Assays : In vitro studies demonstrated that N-(2-Aminophenyl)-4-((5-methoxy-1H-indazol-1-yl)methyl)benzamide exhibits significant cytotoxicity against breast (MDA-MB-231), pancreatic (SUIT-2), and colon (HT-29) cancer cell lines. The compound was found to be more effective than standard chemotherapeutics like cisplatin in certain cases .

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| MDA-MB-231 | 12.5 | More potent |

| SUIT-2 | 15.0 | Less potent |

| HT-29 | 10.0 | More potent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.